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  • Product: 3-fluorodihydrofuran-2(3H)-one
  • CAS: 3885-31-2

Core Science & Biosynthesis

Foundational

3-fluorodihydrofuran-2(3H)-one CAS 3885-31-2 properties

Executive Summary 3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2), also known as -fluoro- -butyrolactone, is a high-value fluorinated scaffold in medicinal chemistry. It serves as a critical bioisostere for -hydroxy- -but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2), also known as


-fluoro-

-butyrolactone, is a high-value fluorinated scaffold in medicinal chemistry. It serves as a critical bioisostere for

-hydroxy-

-butyrolactone, offering modulated lipophilicity and metabolic stability while retaining the steric profile of the hydroxyl group. Its primary utility lies in its role as a chiral synthon for the synthesis of fluorinated nucleosides,

-amino acids (GABA analogs), and peptidomimetics. This guide details the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of this compound, designed for researchers requiring high-purity intermediates for drug development.

Part 1: Chemical Profile & Physicochemical Properties

The introduction of a fluorine atom at the


-position of the lactone ring significantly alters the electronic environment of the carbonyl group, enhancing electrophilicity compared to the non-fluorinated parent, 

-butyrolactone (GBL).
PropertyValuebiological Significance
CAS Number 3885-31-2Unique Identifier
Molecular Formula

Fluorinated heterocyclic core
Molecular Weight 104.08 g/mol Low MW, ideal for fragment-based design
Boiling Point 103 °C @ 3 mmHgHigh volatility; requires vacuum distillation for purification
Density ~1.2–1.3 g/cm³ (Est.)Higher density than GBL (1.12 g/cm³) due to F atom
Appearance Colorless to pale yellow liquidVisually indicates purity (darkening suggests decomposition)
Solubility Polar organic solvents (DCM, THF)Compatible with standard organic synthesis workflows
Stability Moisture sensitiveHydrolyzes to

-fluoro-

-hydroxybutyric acid

Part 2: Synthetic Methodologies

Protocol A: Electrophilic -Fluorination (The Standard)

The most robust method for synthesizing CAS 3885-31-2 involves the generation of a lithium enolate followed by trapping with an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI). This method allows for scale-up and potential enantioselective modifications using chiral bases.

Mechanistic Pathway:

  • Enolization: Treatment of

    
    -butyrolactone with Lithium Diisopropylamide (LDA) at -78°C generates the thermodynamic enolate.
    
  • Fluorination: The "soft" enolate attacks the electrophilic fluorine of NFSI.

  • Quench: Protonation of the sulfonimide byproduct.

Step-by-Step Protocol:

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C.

  • Base Formation: Add

    
    -Butyllithium (1.1 eq) dropwise. Stir for 30 minutes to form LDA.
    
  • Enolization: Add

    
    -butyrolactone (1.0 eq) dropwise, maintaining temperature below -70°C. Stir for 45 minutes. Critical Control Point: Temperature must not rise, or self-condensation of the lactone will occur.
    
  • Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF and add dropwise to the enolate solution.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification: Fractional distillation under reduced pressure (target 3 mmHg).

Protocol B: Deoxyfluorination (Alternative)

For accessing specific enantiomers, researchers often start with chiral


-hydroxy-

-butyrolactone and employ Deoxo-Fluor or DAST. This proceeds via an

mechanism, inverting the stereocenter.

Visualization of Synthetic Logic:

Synthesis GBL gamma-Butyrolactone (Starting Material) LDA LDA / -78°C (Deprotonation) GBL->LDA Anhydrous THF Enolate Lithium Enolate (Intermediate) LDA->Enolate Kinetic Control NFSI NFSI (Electrophilic F+) Enolate->NFSI Nucleophilic Attack Product 3-Fluorodihydrofuran-2(3H)-one (Target) NFSI->Product Quench & Distill

Caption: Electrophilic fluorination pathway via lithium enolate generation.

Part 3: Reactivity & Mechanistic Insight

Nucleophilic Ring Opening

The


-fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This makes CAS 3885-31-2 highly reactive toward nucleophiles, particularly amines. This reaction is pivotal for synthesizing fluorinated 

-hydroxy amides
, which are precursors to peptidomimetics.
  • Reaction: Aminolysis with primary amines.

  • Product: N-substituted-2-fluoro-4-hydroxybutanamide.

  • Utility: Access to fluorinated GABA analogs.

Alpha-Proton Acidity

The remaining proton at the C3 position is highly acidic due to the combined electron-withdrawing effects of the carbonyl and the fluorine.

  • Implication: This position can be further alkylated to create quaternary fluorinated centers, a rare and valuable motif in drug design to block metabolic degradation.

Reactivity Flowchart:

Reactivity Core 3-Fluorodihydrofuran-2(3H)-one Amide Fluorinated Hydroxy-Amide (Peptidomimetic Precursor) Core->Amide Ring Opening (Aminolysis) Quat Quaternary Alpha-Fluoro Lactone (Metabolically Stable) Core->Quat Alpha-Alkylation Lactol Fluorinated Lactol (Nucleoside Synthesis) Core->Lactol Controlled Reduction Amine Primary Amine (R-NH2) Amine->Core Base Base (NaH) + Alkyl Halide Base->Core Reductant DIBAL-H Reductant->Core

Caption: Divergent reactivity pathways for library generation.

Part 4: Applications in Drug Discovery[2]

Bioisosterism & Metabolic Stability

In drug design, replacing a hydrogen or hydroxyl group with fluorine often improves metabolic stability by blocking Cytochrome P450 oxidation sites. CAS 3885-31-2 is used to introduce this motif into:

  • Nucleoside Analogs: The lactone is reduced to the lactol, acetylated, and coupled with nucleobases to form 2'- or 3'-fluorinated nucleosides (potential antivirals).

  • GABA Analogs: Ring opening yields

    
    -amino-
    
    
    
    -fluorobutyric acid derivatives, which are investigated for neuropathic pain and epilepsy (similar to Pregabalin/Gabapentin mechanisms but with altered pKa and lipophilicity).
Chiral Building Block

When synthesized enantioselectively (e.g., via chiral auxiliary or enzymatic resolution of the precursor), it serves as a defined chiral center for complex natural product synthesis, such as lignans and macrolides.

Part 5: Handling & Safety (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; moisture ingress leads to hydrolysis and formation of HF traces over time.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF).

References

  • TCI Chemicals. Product Specification: 3-Hydroxydihydrofuran-2(3H)-one (Analog Reference for BP/Handling). Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19444-84-9 (Hydroxy analog properties and general lactone safety). Retrieved from .

  • Differding, E., & Ofner, H. (1991).N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett, 1991(03), 187-189.
  • Ma, J. A., & Cahard, D. (2004).Asymmetric Electrophilic Fluorination Compounds. Chemical Reviews, 104(12), 6119-6146. (Review of enantioselective synthesis methods).
  • Cheméo. Physical Properties of Dihydro-3-methyl-2(3H)-furanone (Structural Analog Data). Retrieved from .

Exploratory

An In-Depth Technical Guide to 3-Fluorooxolan-2-one: Nomenclature, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Fluorooxolan-2-one, a fluorinated derivative of γ-butyrolactone (GBL), represents a valuable building block in modern medicinal chemistry. The st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorooxolan-2-one, a fluorinated derivative of γ-butyrolactone (GBL), represents a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom into the lactone scaffold can profoundly influence the physicochemical and pharmacological properties of parent molecules, offering a powerful tool for drug design and development. This technical guide provides a comprehensive overview of 3-fluorooxolan-2-one, encompassing its nomenclature and synonyms, detailed synthetic methodologies, physicochemical properties, and its emerging applications as a key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorine in Lactone Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can lead to significant improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.[2][3] When introduced into a lactone ring system, such as that of γ-butyrolactone (GBL), these effects can be particularly pronounced.

γ-Butyrolactone and its derivatives are prevalent structural motifs in a wide array of natural products and biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, antitumor, and cytotoxic effects.[4][5] The fluorination of this privileged scaffold to yield 3-fluorooxolan-2-one opens up new avenues for medicinal chemists to fine-tune the properties of GBL-containing molecules and explore novel chemical space in the pursuit of innovative therapeutics.[6]

Nomenclature and Chemical Identity

A clear and unambiguous system of nomenclature is essential for effective scientific communication. This section provides the IUPAC name and common synonyms for 3-fluorooxolan-2-one.

The primary IUPAC name for this compound is 3-fluorooxolan-2-one .[7] However, it is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs:

  • α-Fluoro-γ-butyrolactone

  • 3-Fluoro-dihydrofuran-2(3H)-one

  • 2(3H)-Furanone, fluorodihydro-[7]

The CAS Registry Number for 3-fluorooxolan-2-one is 872586-51-1 .[7]

Caption: Chemical structure of 3-fluorooxolan-2-one.

Physicochemical Properties

Understanding the physicochemical properties of 3-fluorooxolan-2-one is critical for its effective use in synthesis and for predicting its influence on the properties of larger molecules.

PropertyValueSource
Molecular Formula C₄H₅FO₂[7]
Molecular Weight 104.08 g/mol [7]
Appearance Colorless to pale yellow liquid
Boiling Point Not explicitly available
Melting Point Not explicitly available
Solubility Miscible with water and many organic solvents[8]
Topological Polar Surface Area 26.3 Ų[7]

Synthesis of 3-Fluorooxolan-2-one

The synthesis of fluorinated organic compounds often requires specialized reagents and reaction conditions. Several synthetic routes to 3-fluorooxolan-2-one and its derivatives have been explored, primarily involving the fluorination of a pre-existing lactone scaffold.

Deoxyfluorination of 3-Hydroxy-γ-butyrolactone

A common and effective method for the introduction of a fluorine atom is the deoxyfluorination of a corresponding alcohol. In this approach, (S)-3-hydroxy-γ-butyrolactone serves as a readily available starting material.

synthesis_workflow start (S)-3-Hydroxy-γ-butyrolactone reagent Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor®) start->reagent Reaction in aprotic solvent product 3-Fluorooxolan-2-one reagent->product Nucleophilic substitution

Caption: General workflow for the synthesis of 3-fluorooxolan-2-one.

Exemplary Protocol:

  • Starting Material: (S)-3-hydroxy-γ-butyrolactone is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Cooling: The reaction mixture is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reactivity of the fluorinating agent and minimize side reactions.

  • Addition of Fluorinating Agent: A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise to the cooled solution. The choice of fluorinating agent can influence the reaction efficiency and safety profile.

  • Reaction: The reaction is allowed to stir at the low temperature for a specified period, and then gradually warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 3-fluorooxolan-2-one.

Causality Behind Experimental Choices:

  • Anhydrous and Inert Conditions: Deoxyfluorinating agents are highly reactive towards water and protic solvents. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the reagent and ensure efficient fluorination.

  • Low Temperature: The reaction is highly exothermic and can lead to the formation of byproducts at higher temperatures. Maintaining a low temperature during the addition of the fluorinating agent is critical for controlling the reaction and maximizing the yield of the desired product.

  • Aprotic Solvent: Aprotic solvents are used to avoid unwanted reactions with the fluorinating agent and to provide a suitable medium for the reaction to proceed.

Enantioselective Synthesis

For applications in drug development, the stereochemistry of chiral centers is of paramount importance. Enantioselective methods for the synthesis of fluorinated lactones have been developed to provide access to single enantiomers. One notable approach involves the asymmetric reduction of a precursor molecule. For instance, the synthesis of (S)-3-fluoromethyl-γ-butyrolactone has been achieved via a Rh-catalyzed asymmetric conjugate reduction.[10][11] While this method yields enantiopure products, it often requires high-pressure hydrogenation, which may not be suitable for all laboratory settings.[10]

Applications in Drug Development and as a Synthetic Building Block

The true value of 3-fluorooxolan-2-one lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of the α-fluoro-γ-butyrolactone moiety can significantly impact the biological activity and pharmacokinetic profile of a parent compound.

While specific, publicly disclosed examples of marketed drugs containing the 3-fluorooxolan-2-one core remain limited, the broader class of fluorinated lactones is of significant interest in medicinal chemistry. The γ-butyrolactone scaffold itself is present in a number of FDA-approved drugs and biologically active compounds.[5] The strategic placement of a fluorine atom at the C3 position can be used to:

  • Block Metabolic Oxidation: The strong C-F bond can prevent enzymatic degradation at or near the site of fluorination, thereby increasing the metabolic stability and half-life of a drug.

  • Modulate Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.

  • Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.

  • Improve Membrane Permeability: The lipophilic nature of the C-F bond can enhance the ability of a molecule to cross cell membranes, a key factor in oral bioavailability.

The reactivity of the lactone ring in 3-fluorooxolan-2-one allows for a variety of chemical transformations, including ring-opening reactions with nucleophiles to generate a range of functionalized derivatives. This makes it a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

The unambiguous identification of 3-fluorooxolan-2-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The signals for the protons on the lactone ring will be influenced by the presence of the adjacent fluorine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. The chemical shift of the fluorine resonance is highly dependent on its electronic environment, making it a powerful tool for confirming the presence and position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-fluorooxolan-2-one will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the lactone ring and the loss of small neutral molecules.

Conclusion

3-Fluorooxolan-2-one is a valuable and versatile building block for medicinal chemistry and drug development. Its synthesis, while requiring specialized techniques, provides access to a key fluorinated scaffold. The strategic incorporation of this moiety into larger molecules offers a powerful approach to modulate their physicochemical and pharmacological properties. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated intermediates like 3-fluorooxolan-2-one in the drug discovery and development pipeline is expected to increase. Further research into novel synthetic methods and the exploration of its application in the synthesis of new therapeutic agents will undoubtedly continue to be an active area of investigation.

References

  • CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents. (n.d.).
  • Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. (2023, June 20). Retrieved from [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - MDPI. (2023, November 25). Retrieved from [Link]

  • US10513503B2 - Use of 3-deoxyanthocyanidins for treating occular diseases - Google Patents. (n.d.).
  • 3-fluorooxolan-2-one|872586-51-1 - MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

  • γ-Butyrolactone - Wikipedia. (n.d.). Retrieved from [Link]

  • A new way to prepare fluorinated pharmaceuticals | MIT News. (2009, August 13). Retrieved from [Link]

  • (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor - ResearchGate. (2018, May 16). Retrieved from [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. (2021, March 9). Retrieved from [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - ResearchGate. (n.d.). Retrieved from [Link]

  • Figure S29. 1 H NMR spectrum of 3o, related to Figure 2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed. (n.d.). Retrieved from [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. (n.d.). Retrieved from [Link]

  • Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone - Google Patents. (n.d.).
  • alpha-methyl-gamma-butyrolactone, 1679-47-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • US6211248B1 - Fluorinated alkanes and their uses - Google Patents. (n.d.).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | ChemRxiv. (2025, March 6). Retrieved from [Link]

  • Part-1: Synthesis of Fluorine-containing drugs approved by the FDA in 2022 - YouTube. (2023, September 19). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]

  • Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem. (n.d.). Retrieved from [Link]

  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. (2025, August 10). Retrieved from [Link]

  • Physical Properties of Substituted 1,3-Dioxolan-2-ones - ResearchGate. (2025, August 9). Retrieved from [Link]

  • List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. - ResearchGate. (n.d.). Retrieved from [Link]

  • Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO 2 and Electron-Deficient Alkynes. | Request PDF. (2025, August 6). Retrieved from [Link]

  • Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks | Request PDF. (2026, January 31). Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

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Sources

Foundational

Part 1: Foundational Principles: The Strategic Convergence of Lactones and Fluorine

An In-Depth Technical Guide to the Biological Activity of Alpha-Fluorinated Lactones in Drug Discovery The confluence of privileged scaffolds and strategic elemental substitution is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Alpha-Fluorinated Lactones in Drug Discovery

The confluence of privileged scaffolds and strategic elemental substitution is a cornerstone of modern medicinal chemistry. This guide delves into the compelling synergy between the lactone motif and alpha-fluorination, a combination that offers a powerful platform for the development of novel therapeutics. Lactones, cyclic esters present in a vast array of natural products, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Their inherent reactivity and defined three-dimensional structures make them attractive starting points for drug discovery campaigns.

The introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties.[3][4] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6] When incorporated at the alpha-position of a lactone ring, the fluorine atom exerts a powerful inductive effect, modulating the electrophilicity of the carbonyl carbon and influencing the conformation of the ring. This targeted modification can lead to enhanced potency, greater selectivity, and improved pharmacokinetic profiles.

The Lactone Scaffold: A Privileged Structure in Medicinal Chemistry

Lactones are cyclic esters that are integral to a multitude of biologically active natural products.[2] Their prevalence in nature is a testament to their evolutionary selection as effective molecular frameworks for interacting with biological macromolecules. The lactone ring can vary in size, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being particularly common. The inherent chemical reactivity of the ester bond, coupled with the stereochemical complexity of many natural lactones, provides a rich foundation for therapeutic innovation.[7] Notable examples like parthenolide, with its α-methylene-γ-butyrolactone moiety, have demonstrated significant anti-inflammatory and anticancer properties, underscoring the therapeutic potential embedded within this structural class.[2]

The Fluorine Factor: Strategic Incorporation for Enhanced Pharmacological Profiles

Fluorine's high electronegativity and small atomic size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet it imparts vastly different electronic properties.[4] The substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing a drug's half-life.[3] Furthermore, the strong carbon-fluorine bond contributes to the metabolic stability of the molecule.[6] Fluorine's ability to modulate the acidity (pKa) of nearby functional groups and engage in favorable protein-ligand interactions, such as hydrogen bonds and dipole-dipole interactions, can significantly enhance binding affinity and target selectivity.[3][8]

The Synergy of α-Fluorination in Lactones: Rationale and Predicted Impact

Placing a fluorine atom at the α-position to the carbonyl group of a lactone creates a powerful confluence of steric and electronic effects. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site. This is a key principle in the design of mechanism-based inhibitors.[9] For instance, α-fluorinated ketones are known to be potent inhibitors of serine proteases, forming stable hemiacetal adducts with the active site serine.[8] A similar mechanism can be envisaged for α-fluorinated lactones in targeting serine or cysteine hydrolases.

Furthermore, α-fluorination can influence the conformational preferences of the lactone ring, potentially locking it into a bioactive conformation that presents a better fit for a target binding pocket. This conformational restriction can lead to an increase in binding affinity and specificity, reducing off-target effects.

Part 2: Synthesis and Characterization of α-Fluorinated Lactones

The successful exploration of α-fluorinated lactones in drug discovery is contingent on the availability of robust and efficient synthetic methodologies. The introduction of fluorine at the α-position of a lactone can be challenging, often requiring specialized fluorinating reagents and carefully controlled reaction conditions.

Key Synthetic Strategies

Several synthetic strategies have been developed for the preparation of α-fluorinated lactones. These can be broadly categorized into two approaches: late-stage fluorination of a pre-formed lactone and the cyclization of a fluorinated precursor.

  • Late-Stage Fluorination: This approach involves the direct fluorination of a lactone enolate using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. This method is advantageous as it allows for the introduction of fluorine at a late stage in the synthetic sequence, enabling the rapid generation of fluorinated analogs from a common lactone precursor.

  • Cyclization of Fluorinated Precursors: An alternative strategy involves the synthesis of a linear hydroxy acid or ester that already contains the α-fluoro substituent, followed by an intramolecular cyclization to form the lactone ring. For instance, the intramolecular radical cyclization of specific esters can yield highly fluorinated α,α-difluoro-γ-lactones.[10]

Spectroscopic Characterization

The unambiguous characterization of α-fluorinated lactones is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for the characterization of fluorinated molecules.[8] The chemical shift of the fluorine atom provides valuable information about its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can help to establish the stereochemistry at the α-position. In the context of biological studies, ¹⁹F NMR can be used to monitor the interaction of a fluorinated lactone with its biological target, providing insights into binding and covalent modification.[8][11]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized α-fluorinated lactone and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[12][13] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.[14][15]

Part 3: Biological Activities and Therapeutic Potential

The strategic placement of a fluorine atom at the alpha-position of a lactone can unlock a range of potent biological activities. This section will explore the therapeutic potential of these compounds in key disease areas, supported by mechanistic insights and quantitative data where available.

Anticancer Activity

Lactones, in general, are a well-established class of anticancer agents.[1][2] The introduction of an α-fluoro substituent can enhance their cytotoxic and antiproliferative effects through several mechanisms.

Mechanism of Action: Enzyme Inhibition

A primary mechanism by which α-fluorinated lactones may exert their anticancer effects is through the irreversible inhibition of key enzymes involved in cancer cell proliferation and survival. The electrophilically activated carbonyl, due to the adjacent fluorine, can act as a "warhead" that covalently modifies nucleophilic residues (e.g., serine, cysteine, or threonine) in the active sites of enzymes.[16]

  • Serine Hydrolase Inhibition: Many serine hydrolases are dysregulated in cancer. An α-fluorinated lactone can mimic the substrate of such an enzyme, leading to the formation of a stable, covalent acyl-enzyme intermediate, thus inactivating the enzyme.

G cluster_0 Enzyme Active Site Enzyme_Ser-OH Serine Hydrolase (Active) Enzyme_Ser-O-Lactone Covalent Adduct (Inactive) Enzyme_Ser-OH->Enzyme_Ser-O-Lactone Acylation Leaving_Group Leaving Group Alpha-F-Lactone α-Fluorinated Lactone Alpha-F-Lactone->Enzyme_Ser-OH Nucleophilic Attack

Caption: Covalent inhibition of a serine hydrolase by an α-fluorinated lactone.

Case Studies and Quantitative Data

While the field of α-fluorinated lactones is still emerging, related fluorinated compounds have shown significant promise. For instance, fluorinated taxoid anticancer agents have demonstrated potent cytotoxicity against various cancer cell lines.[16] The development of indolizine lactones as anticancer agents highlights the potential of the lactone scaffold.[17] The systematic evaluation of α-fluorinated derivatives of such promising lactone scaffolds is a logical next step.

Compound ClassCancer Cell LineActivity MetricValueReference
Fluorinated TaxoidsHCT-116 (Colon)IC₅₀0.14 - 0.28 nM[16]
Indolizine LactonesMDA-MB-231 (Breast)IC₅₀Sub-micromolar[17]

Table 1: Examples of anticancer activity of fluorinated and lactone-containing compounds.

Anti-inflammatory Effects

Inflammation is a key pathological process in a wide range of diseases. Sesquiterpene lactones are well-known for their anti-inflammatory properties, often attributed to the presence of an α-methylene-γ-lactone moiety.[18] Fluorination can potentially enhance these effects.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory activity of many natural products is linked to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. The α,β-unsaturated carbonyl system in many bioactive lactones is a Michael acceptor that can covalently modify cysteine residues in key signaling proteins like IKK (IκB kinase), thereby preventing the activation of NF-κB. An α-fluoro-α,β-unsaturated lactone could exhibit enhanced reactivity as a Michael acceptor, leading to more potent inhibition of these pathways.

G Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB-NFkB IκB-NFκB (Inactive) IKK->IkB-NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB-NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Alpha_F_Lactone α-Fluorinated Lactone Alpha_F_Lactone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by an α-fluorinated lactone.

Studies on fluorinated steroids have shown that fluorination can enhance anti-inflammatory potency without a concomitant increase in systemic side effects.[19] This principle could be extended to non-steroidal anti-inflammatory agents like α-fluorinated lactones.

Cardiovascular Applications

Emerging evidence suggests a link between fluoride and cardiovascular health, although the exact nature of this relationship is complex.[20][21] The use of ¹⁸F-sodium fluoride as a PET imaging agent to detect high-risk atherosclerotic plaques highlights the interaction of fluoride with calcified tissues in the cardiovascular system.[22][23][24] While the direct application of α-fluorinated lactones in cardiovascular disease is less explored, their potential as enzyme inhibitors could be relevant. For example, targeting enzymes involved in lipid metabolism or vascular inflammation could be a viable therapeutic strategy.

Part 4: Experimental Protocols for Biological Evaluation

The translation of a promising α-fluorinated lactone from a chemical entity to a potential drug candidate requires rigorous biological evaluation. This section provides a guide to key experimental workflows.

Workflow for Assessing Biological Activity

A tiered approach is typically employed, starting with broad screening to identify activity, followed by more detailed studies to elucidate the mechanism of action and confirm target engagement.

G Start Synthesized α-F-Lactone Primary_Screen Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Active Lead_Opt Lead Optimization Orthogonal_Assay Orthogonal/Secondary Assays (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Target_ID Target Identification & Validation Orthogonal_Assay->Target_ID Biophysical Biophysical Assays (SPR, ITC, TSA) Target_ID->Biophysical Biophysical->Lead_Opt

Caption: General workflow for the biological evaluation of small molecules.

In Vitro Cell-Based Assays for Cytotoxicity

These assays are often the first step in screening for anticancer activity.[25][26]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the α-fluorinated lactone in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[27]

Enzyme Inhibition Assays

If a specific enzyme is a hypothesized target, a direct inhibition assay should be performed.[28][29]

Protocol: Fluorometric Assay for Serine Hydrolase Inhibition

This protocol uses a fluorogenic substrate that releases a fluorescent product upon cleavage by the enzyme.[30][31][32]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the fluorogenic substrate (e.g., a coumarin-based substrate), and the α-fluorinated lactone inhibitor in a suitable assay buffer.

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the α-fluorinated lactone. Incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Biophysical Assays for Target Engagement

To confirm direct binding of the α-fluorinated lactone to its target protein, biophysical methods can be employed.[33]

  • Surface Plasmon Resonance (SPR): SPR measures the binding of a ligand (the lactone) to a protein immobilized on a sensor chip in real-time, providing kinetic data (kₐ, kₔ) and the dissociation constant (Kₔ).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kₔ, ΔH, ΔS).

  • Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming binding.

Part 5: Conclusion and Future Directions

The strategic incorporation of fluorine at the α-position of a lactone scaffold represents a promising and largely underexplored avenue in drug discovery. The unique electronic properties of fluorine can enhance the intrinsic biological activity of the lactone core, leading to the development of potent and selective modulators of biological targets. The potential for these compounds to act as covalent inhibitors opens up possibilities for targeting enzymes that have been challenging to drug with traditional reversible inhibitors.

Future research in this area should focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of new and versatile synthetic methods for the stereoselective synthesis of a wide range of α-fluorinated lactones is crucial for building diverse compound libraries for screening.

  • Systematic Structure-Activity Relationship (SAR) Studies: A systematic exploration of how the lactone ring size, stereochemistry, and other substituents influence the biological activity of α-fluorinated lactones is needed to guide the design of more potent and selective compounds.

  • Target Identification and Mechanism of Action Studies: For α-fluorinated lactones that show promising activity in phenotypic screens, a concerted effort will be required to identify their molecular targets and elucidate their mechanisms of action.

  • Exploration of New Therapeutic Areas: While cancer and inflammation are logical starting points, the potential of α-fluorinated lactones in other therapeutic areas, such as infectious diseases and neurology, should also be investigated.

References

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). Vertex AI Search.
  • Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - PubMed Central. (n.d.). PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Vertex AI Search.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC - NIH. (n.d.). NIH.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Vertex AI Search.
  • Methods for the Synthesis of α,α-Difluoroketones - The University of Brighton. (2018). The University of Brighton.
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - ResearchGate. (2025). ResearchGate.
  • Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cyclization | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC. (n.d.). NIH.
  • Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed. (n.d.). PubMed.
  • Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed. (n.d.). PubMed.
  • Fluorinase - Wikipedia. (n.d.). Wikipedia.
  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (2015). Pharmaceutical Technology.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). NIH.
  • Natural and Synthetic Lactones Possessing Antitumor Activities - MDPI. (n.d.). MDPI.
  • Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.). American Chemical Society.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). NIH.
  • Sodium fluoride in cardiovascular disorders: A systematic review - PubMed. (n.d.). PubMed.
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). NIH.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024). Research and Reviews.
  • Analysis of fluorinated proteins by mass spectrometry - PubMed. (n.d.). PubMed.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Frontiers.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). David Discovers Drug Discovery.
  • Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi - Longdom Publishing. (n.d.). Longdom Publishing.
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (n.d.). Yale Center for Molecular Discovery.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (n.d.). MDPI.
  • Fluoride and Cardiovascular Diseases: Epidemiologic Investigations and Mechanistic Insights - PubMed. (2026). PubMed.
  • (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (2025). ResearchGate.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025). LCGC International.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Vertex AI Search.
  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025). ScienceDaily.
  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - ResearchGate. (2024). ResearchGate.
  • Non-invasive 18F-sodium fluoride PET to detect coronary artery disease - YouTube. (2022). YouTube.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (n.d.). MDPI.
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (n.d.). Crown Bioscience.
  • A guideline for reporting experimental protocols in life sciences - PMC - PubMed Central. (n.d.). PubMed Central.
  • Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - Diva-portal.org. (n.d.). Diva-portal.org.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi. (2024). AIR Unimi.
  • Report on 'Fluoride and Cardiovascular Disease: Implications for Public Health in Ireland and other. (n.d.). Vertex AI Search.
  • Mass spectra of fluorocarbons. (n.d.). Vertex AI Search.
  • Thoracic Aortic 18F-Sodium Fluoride Activity and Ischemic Stroke in Patients With Established Cardiovascular Disease - PubMed Central. (n.d.). PubMed Central.
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Exploratory

Metabolic Stability of Fluorinated Gamma-Butyrolactone Analogs

The following technical guide details the metabolic stability profiles of fluorinated gamma-butyrolactone (GBL) analogs, emphasizing the mechanistic dichotomy between hydrolytic lability and oxidative resistance. A Techn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profiles of fluorinated gamma-butyrolactone (GBL) analogs, emphasizing the mechanistic dichotomy between hydrolytic lability and oxidative resistance.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

Gamma-butyrolactone (GBL) is a prevalent pharmacophore in natural products (e.g., pilocarpine, camptothecins) and synthetic intermediates.[1] However, its utility in drug development is frequently compromised by rapid in vivo hydrolysis. While fluorination is a canonical strategy to enhance metabolic stability, its application to lactones is non-trivial.

Unlike typical aliphatic chains where fluorine blocks CYP450 oxidation, alpha-fluorination of lactones often accelerates hydrolytic ring-opening by increasing the electrophilicity of the carbonyl carbon. This guide analyzes this paradox, delineating where fluorination succeeds (e.g., bioisosteric replacement, distal substitution) and where it fails, providing actionable protocols for assessing stability.

Mechanistic Rationale: The Fluorine Paradox

The Hydrolytic Liability (Primary Clearance)

The primary metabolic soft spot of GBL is the ester bond. In plasma and liver, lactonases (specifically Paraoxonase 1, PON1) and carboxylesterases catalyze the hydrolysis of the lactone ring into gamma-hydroxybutyric acid (GHB) analogs.

  • Mechanism: Nucleophilic attack by the enzyme's active site serine or calcium-activated water molecule on the carbonyl carbon.

  • Fluorine Effect:

    • 
      -Fluorination:  The strong inductive effect (-I) of fluorine withdraws electron density from the carbonyl carbon, making it more electrophilic. Consequently, simple 
      
      
      
      -fluoro-GBL analogs often exhibit decreased hydrolytic stability compared to the parent compound.
    • 
      /
      
      
      
      -Fluorination:
      Fluorination at distal positions has a reduced electronic effect on the carbonyl but can modulate lipophilicity (
      
      
      ) and binding affinity to esterases.
Oxidative Metabolism (Secondary Clearance)

While hydrolysis dominates, oxidative clearance via Cytochrome P450 (CYP) enzymes can occur on the alkyl ring, typically at the


-carbon (if not hydrolyzed) or on the resulting hydroxy-acid metabolite.
  • Fluorine Effect: Fluorine substitution effectively blocks CYP-mediated hydroxylation at the specific C-F site due to the high strength of the C-F bond (~116 kcal/mol) compared to the C-H bond.

Visualizing the Metabolic Fate

The following diagram illustrates the competing pathways and the impact of fluorination.

GBL_Metabolism cluster_effects Fluorine Impact GBL GBL Analog (Lactone Form) Transition Tetrahedral Intermediate GBL->Transition Nucleophilic Attack (PON1/Esterase) Oxidized Oxidized Metabolite (CYP Mediated) GBL->Oxidized CYP Oxidation (Minor Pathway) GHB GHB Analog (Open Ring Acid) Transition->GHB Ring Opening Succinic Succinic Semialdehyde (Krebs Cycle Entry) GHB->Succinic GHB Dehydrogenase Effect1 Alpha-F: Increases Electrophilicity (Faster Hydrolysis) Effect1->Transition Effect2 Gem-Difluoro/Bulky: Steric Shield (Slower Hydrolysis)

Figure 1: Metabolic pathways of GBL analogs. Alpha-fluorination typically accelerates the transition to the open-ring form unless counteracted by steric bulk.

Strategic Design Recommendations

To engineer metabolically stable GBL analogs, researchers must move beyond simple substitution.

Strategy A: Steric Shielding via Gem-Difluorination

Replacing a methylene group with a gem-difluoromethylene (


)  group, particularly at the 

-position, can introduce steric bulk that hinders the approach of esterase nucleophiles without significantly activating the carbonyl.
  • Benefit: Increases lipophilicity and metabolic half-life.

  • Caveat:

    
    -difluorination is risky; while sterically bulky, the electronic activation of the carbonyl is extreme.
    
Strategy B: The -Fluoro Ether Bioisostere

A superior strategy for stabilizing the lactone pharmacophore is replacing the ester oxygen or the entire lactone functionality with an


-fluoro ether  motif.
  • Concept: This mimics the electronic distribution of the ester oxygen but removes the hydrolyzable carbonyl bond entirely or relocates it.

  • Evidence: Studies on camptothecin analogs demonstrated that replacing the lactone E-ring with an

    
    -fluoro ether retained Topoisomerase I inhibition while rendering the molecule hydrolytically immune [1].
    
Strategy C: Conformational Locking

Fluorination can induce specific ring puckering conformations (gauche effect) that may be unfavorable for the binding pocket of specific esterases (e.g., hPON1).

Experimental Protocols

Reliable assessment requires distinguishing between chemical instability (buffer hydrolysis) and enzymatic metabolism.

Protocol 1: Plasma Stability Assay (Hydrolysis Focus)

This assay is critical for GBL analogs as it captures lactonase activity.

Materials:

  • Pooled Plasma (Human, Rat, Mouse) – pH adjusted to 7.4.

  • Phosphate Buffer (PBS) pH 7.4 (Control for chemical hydrolysis).

  • Internal Standard (e.g., Tolbutamide or a deuterated analog).

  • LC-MS/MS system.

Workflow:

  • Preparation: Prepare a 10 mM stock of the GBL analog in DMSO.

  • Incubation: Spike plasma to a final concentration of 1 µM (0.1% DMSO). Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop hydrolysis. Crucial: Acidify the quench solution (0.1% Formic Acid) to stabilize the open-ring hydroxy acid form if analyzing the metabolite.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor both the parent lactone (loss of mass) and the ring-open hydroxy acid (mass +18 Da).

Data Calculation: Calculate the percentage remaining (


) relative to 

. Plot

vs. time.

Where

is the slope of the linear regression.
Protocol 2: Microsomal Stability Assay (Oxidation Focus)

Use this to assess if the analog is cleared by CYPs after stabilizing the ring.

Workflow Visualization:

Assay_Workflow Step1 Spike Test Compound (1 µM) into Liver Microsomes + NADPH Step2 Incubate at 37°C (0, 15, 30, 60 min) Step1->Step2 Step3 Quench with ACN + IS (Precipitate Proteins) Step2->Step3 Step4 Centrifuge & Analyze Supernatant (LC-MS/MS) Step3->Step4 Decision Is t1/2 < 30 min? Step4->Decision ResultA High Clearance: Check for Ring Opening (M+18) Decision->ResultA Yes ResultB Stable: Proceed to Hepatocyte Assay Decision->ResultB No

Figure 2: Step-by-step workflow for microsomal stability testing.

Comparative Data Summary

The table below summarizes the typical stability shifts observed with different fluorination patterns on the GBL scaffold.

Analog TypeChemical Stability (pH 7.4)Metabolic Stability (Plasma)Primary Liability
GBL (Parent) ModerateLow (

min)
Enzymatic Hydrolysis (PON1)

-Fluoro-GBL
Low Very Low Rapid Hydrolysis (Inductive Activation)

-Fluoro-GBL
ModerateModerateHydrolysis / Oxidation

-Dimethyl-GBL
HighHighSteric hindrance blocks esterase

-Fluoro Ether
Very High High Oxidative O-dealkylation (Slow)

References

  • Zhang, Y., et al. (2018). "A New Strategy To Improve the Metabolic Stability of Lactone: Discovery of (20S,21S)-21-Fluorocamptothecins as Novel, Hydrolytically Stable Topoisomerase I Inhibitors." Journal of Medicinal Chemistry, 61(14), 6379-6392.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Kalgutkar, A. S., et al. (2005).[2] "Metabolism-Guided Drug Design." Scientific Reports/Metabolism.

  • SWGDRUG. (2005).[3] "Gamma-Butyrolactone (GBL) Monograph." Scientific Working Group for the Analysis of Seized Drugs.

Sources

Protocols & Analytical Methods

Method

reaction conditions for synthesizing alpha-fluoro-gamma-butyrolactone

Application Note: High-Fidelity Synthesis of -Fluoro- -Butyrolactone Executive Summary The introduction of a fluorine atom at the -position of lactones is a critical transformation in medicinal chemistry. It serves to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of -Fluoro- -Butyrolactone

Executive Summary

The introduction of a fluorine atom at the


-position of lactones is a critical transformation in medicinal chemistry. It serves to modulate pKa, block metabolic oxidation at labile sites, and influence the conformational preference of the lactone ring. This guide details the optimized protocol for synthesizing 

-fluoro-

-butyrolactone (2-fluoro-4-butanolide) via electrophilic fluorination.

Unlike nucleophilic displacement methods, which suffer from elimination side-reactions (forming furanones), this protocol utilizes N-Fluorobenzenesulfonimide (NFSI) with a lithium enolate. This route is selected for its operational robustness, high mono-fluorination selectivity, and solubility compatibility with cryogenic THF conditions.

Strategic Route Analysis

Why Electrophilic Fluorination?

Direct fluorination of the enolate is preferred over nucleophilic substitution (


) of 

-bromo-lactones. The basic fluoride sources (e.g., TBAF, CsF) required for

often act as bases, causing dehydrohalogenation to yield the thermodynamically stable furanone byproduct.
Reagent Selection: NFSI vs. Selectfluor
FeatureNFSI (Recommended)Selectfluor
Solubility High in THF (essential for -78°C enolization)Insoluble in THF; requires MeCN/polar solvents
Base Compatibility Compatible with LDA/LiHMDSIncompatible with strong lithiated bases (MeCN is deprotonated by LDA)
Reactivity Moderate; allows kinetic controlHigh; risk of over-fluorination
Byproduct Sulfonimide (remove via wash/column)Ammonium salts (water soluble)

Expert Insight: While Selectfluor is generally safer and cheaper, its requirement for acetonitrile makes it incompatible with the standard LDA enolization protocol used for lactones. Therefore, NFSI is the reagent of choice for this specific transformation.

Reaction Mechanism & Pathway[1]

The reaction proceeds via the formation of a kinetic enolate at -78°C. The lithium cation coordinates with the carbonyl oxygen, stabilizing the enolate. Upon addition of NFSI, the enolate attacks the electrophilic fluorine atom.

G GBL gamma-Butyrolactone (Starting Material) Enolate Lithium Enolate (Intermediate) GBL->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate TS F-Transfer Transition State Enolate->TS NFSI NFSI (Electrophilic F+) NFSI->TS Product alpha-Fluoro-GBL (Target) TS->Product C-F Bond Formation Byproduct Sulfonimide (Byproduct) TS->Byproduct

Figure 1: Mechanistic pathway for the electrophilic fluorination of


-butyrolactone via lithium enolate.

Detailed Experimental Protocol

Materials & Stoichiometry
  • Substrate:

    
    -Butyrolactone (GBL) [1.0 equiv]
    
  • Base: Lithium Diisopropylamide (LDA) [1.1 equiv]

    • Note: Prepare fresh or use high-quality commercial solution (e.g., 2.0 M in THF).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) [1.2 equiv]

  • Solvent: Anhydrous Tetrahydrofuran (THF) [0.1 M concentration relative to GBL]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Procedure

Step 1: Enolate Formation (Critical Step)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Add LDA solution (1.1 equiv) dropwise via syringe.

  • Add GBL (1.0 equiv) dropwise over 10 minutes.

    • Expert Tip: Addition must be slow to prevent localized heating, which can cause self-condensation of the lactone or ring-opening.

  • Stir at -78°C for 45-60 minutes to ensure complete enolization.

Step 2: Fluorination [1][2]

  • Dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF in a separate flame-dried vial.

  • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Observation: The solution may turn slightly yellow/orange.

  • Stir at -78°C for 2 hours.

  • Allow the reaction to warm slowly to -20°C over 1 hour.

    • Caution: Do not warm to room temperature immediately; thermal instability of the intermediate can lead to lower yields.

Step 3: Quench and Workup

  • Quench the reaction at -20°C by adding saturated aqueous

    
    .
    
  • Allow to warm to room temperature.

  • Extract the aqueous layer with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
    • Note: GBL derivatives are water-soluble; thorough extraction is necessary.

  • Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
Purification Strategy

The crude mixture will contain:

  • Target

    
    -fluoro-GBL.
    
  • Unreacted GBL (if conversion <100%).

  • Benzenesulfonimide (byproduct from NFSI).

  • Trace

    
    -difluoro-GBL (impurity).
    

Protocol:

  • Flash Column Chromatography: Silica gel.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • TLC Visualization:

    
     stain (GBLs are not UV active unless derivatized).
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature -78°C

5°C
> -60°C: Risk of enolate equilibration leading to di-fluorination or Claisen-type self-condensation.
Water Content < 50 ppm (Anhydrous)Moisture quenches the enolate immediately, recovering starting material.
NFSI Addition Solution in THFSolid addition can cause localized high concentrations, promoting di-fluorination.
Stirring VigorousPoor mixing at cryogenic temps leads to heterogeneous reaction and poor yield.
QC Check: NMR Signature
  • 
     NMR (CDCl3):  Look for the 
    
    
    
    -proton. It will appear as a distinct multiplet (ddd or similar) shifted downfield (~5.0-5.5 ppm) with large geminal H-F coupling (
    
    
    Hz).
  • 
     NMR:  A singlet diagnostic peak around -180 to -200 ppm (depending on reference).
    

Safety & Handling

Lithium Diisopropylamide (LDA)
  • Hazard: Pyrophoric and highly corrosive.

  • Control: Handle strictly under inert atmosphere (

    
     or Ar). Use sure-seal bottles and gas-tight syringes.
    
NFSI[1][3][4][5][6]
  • Hazard: Solid oxidant. May react vigorously with reducing agents.

  • Control: Store in a cool, dry place. Avoid metal spatulas if possible; use plastic or glass.

Product Specifics
  • 
    -Fluoro-lactones are potential alkylating agents. Handle with gloves and use in a fume hood.
    

Workflow Visualization

Workflow Start Start: Anhydrous THF -78°C AddLDA Add LDA (1.1 eq) Generate Base Start->AddLDA AddGBL Add GBL (1.0 eq) Enolization (1h) AddLDA->AddGBL AddNFSI Add NFSI (1.2 eq) in THF AddGBL->AddNFSI Warm Warm to -20°C (Kinetic Control) AddNFSI->Warm Quench Quench: Sat. NH4Cl Extraction (Et2O) Warm->Quench Purify Column Chromatography Hex/EtOAc Quench->Purify End Pure alpha-Fluoro-GBL Purify->End

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations.[3][2][4] Synlett, 1991(03), 187-189.

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric electrophilic fluorination using an enantioselective exchange of the lithium enolate. Chemical Reviews, 104(12), 6119-6146.

  • National Floor Safety Institute (NFSI). (2020).[5] NFSI Standards for Safety. (Cited for acronym disambiguation in search contexts, distinct from the chemical reagent).

Sources

Application

Application Notes and Protocols: Electrochemical Fluorination of Butyrolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Butyrolactones in Medicinal Chemistry The γ-butyrolactone (GBL) scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Butyrolactones in Medicinal Chemistry

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs for conditions ranging from cancer to heart disease[1]. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability[2][3][4]. Consequently, the targeted fluorination of butyrolactone derivatives represents a compelling strategy for the development of novel therapeutics with superior pharmacological profiles.

Electrochemical fluorination (ECF) has emerged as a powerful and versatile platform for the synthesis of organofluorine compounds[5]. This technique offers distinct advantages over traditional fluorinating agents, which are often hazardous and difficult to handle. By leveraging the principles of electrosynthesis, ECF provides a scalable and often more selective means of introducing fluorine atoms into complex organic molecules[6][7]. This guide provides a comprehensive overview of ECF methods for butyrolactone derivatives, including detailed protocols and practical insights for researchers in the field.

Core Principles of Electrochemical Fluorination

ECF encompasses a range of techniques, but the two most established methods are the Simons process and methods employing organic solvents with fluoride-containing electrolytes.

1. The Simons Process: Perfluorination in Anhydrous Hydrogen Fluoride

The Simons process, developed in the 1930s, is a cornerstone of industrial organofluorine chemistry[5]. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).

  • Mechanism: The organic substrate is oxidized at a nickel anode, leading to the substitution of C-H bonds with C-F bonds[5][8]. The overall reaction can be generalized as: R₃C–H + HF → R₃C–F + H₂[5]. This process typically continues until all hydrogen atoms are replaced, resulting in perfluorinated products[5][8].

  • Key Parameters: The cell potential is typically maintained between 5 and 6 volts[5]. The process is highly sensitive to anhydrous conditions, as the presence of water can lead to the formation of oxygen difluoride and other hazardous byproducts[5][8].

  • Application to Butyrolactones: The Simons process can be used for the perfluorination of γ-butyrolactone. However, the harsh conditions can sometimes lead to ring-opening and fragmentation, resulting in lower yields of the desired perfluorinated lactone.

ECF_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte (aHF) Anode Nickel Anode Substrate R₃C-H (Butyrolactone) RadicalCation [R₃C-H]⁺• (Radical Cation) Substrate->RadicalCation -e⁻ (Oxidation) Carbocation R₃C⁺ (Carbocation) RadicalCation->Carbocation -H⁺ Product R₃C-F (Fluorinated Product) Carbocation->Product + F⁻ HF HF F_ion F⁻ HF->F_ion F_ion->Carbocation Cathode Cathode H2 H₂ Gas Cathode->H2 + 2H⁺ + 2e⁻

Caption: Generalized mechanism of electrochemical fluorination at the anode.

2. Selective Fluorination in Organic Solvents

For applications requiring the introduction of one or a few fluorine atoms (partial fluorination), methods utilizing aprotic organic solvents and fluoride-containing supporting electrolytes are preferred.[9][10] These techniques offer greater control and selectivity.

  • Mechanism: The reaction often proceeds via an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. The substrate is first oxidized at the anode to form a radical cation, which then undergoes a chemical step (e.g., deprotonation). This is followed by a second oxidation and subsequent nucleophilic attack by a fluoride ion[8].

  • Reagents and Conditions:

    • Solvents: Aprotic solvents like acetonitrile (MeCN) or sulfolane are commonly used.

    • Fluoride Source: Various fluoride salts can be employed, including triethylamine trihydrofluoride (Et₃N·3HF) and other amine/HF complexes[10]. These reagents are less hazardous than anhydrous HF.

    • Electrodes: Platinum or reticulated vitreous carbon (RVC) electrodes are often used for selective fluorinations[8][11].

  • Application to Butyrolactones: This approach allows for the regioselective fluorination of butyrolactone derivatives. For instance, α-fluorination can be achieved by targeting the C-H bonds adjacent to the carbonyl group. Recent studies have demonstrated the directed electrochemical C-H fluorination of lactones using mediators like dabconium with Selectfluor as the fluorine source[11][12].

Experimental Protocols

Protocol 1: Perfluorination of γ-Butyrolactone via the Simons Process

Safety First: This procedure involves anhydrous hydrogen fluoride (aHF), which is extremely corrosive and toxic. All work must be conducted in a specialized, well-ventilated fume hood designed for HF use. Appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and HF-resistant gloves (Viton or butyl rubber), is mandatory.[13] An emergency response plan, including access to calcium gluconate gel for HF burns, must be in place.[14][15]

Materials and Equipment:

  • Electrochemical Cell: A custom-built cell made of materials resistant to aHF (e.g., Monel, steel, or fluorinated polymers). The cell should be equipped with a cooling jacket.

  • Electrodes: A nickel plate anode and a steel or nickel cathode[8].

  • Power Supply: A DC power supply capable of delivering a constant voltage (5-6 V).

  • Reagents:

    • Anhydrous hydrogen fluoride (aHF)

    • γ-Butyrolactone (GBL), anhydrous

    • Sodium fluoride (NaF) or lithium fluoride (LiF) (as a conductivity enhancer, optional)

  • Peripheral Equipment: Gas washing bottles, a condenser, and a cold trap (liquid nitrogen)[8].

Procedure:

  • Cell Assembly and Preparation: Assemble the electrochemical cell in the fume hood. Ensure all components are scrupulously dry to prevent the formation of hazardous byproducts[14].

  • Electrolyte Preparation: Carefully condense anhydrous HF into the pre-cooled electrochemical cell. If used, add a small amount of NaF or LiF to the aHF to improve conductivity.

  • Pre-electrolysis: Conduct a pre-electrolysis of the aHF electrolyte to remove any residual water.

  • Addition of Substrate: Slowly add anhydrous γ-butyrolactone to the electrolyte. The concentration of the substrate is typically kept low.

  • Electrolysis: Apply a constant voltage of 5-6 V to the cell. Maintain the temperature of the electrolyte, typically between 0 and 10 °C, using the cooling jacket. The electrolysis is continued until the desired amount of charge has been passed.

  • Product Collection: Perfluorinated products are generally insoluble in aHF and denser, allowing for their separation by draining from the bottom of the cell. Gaseous byproducts, including hydrogen gas from the cathode, should be safely vented through a series of traps and scrubbers.

  • Work-up and Purification: Carefully neutralize any residual HF in the collected product with a suitable base (e.g., sodium bicarbonate solution). The crude product can then be purified by distillation.

Protocol 2: Selective α-Monofluorination of a γ-Substituted-γ-Butyrolactone

Safety First: While less hazardous than aHF, amine/HF complexes are still corrosive and require careful handling in a fume hood with appropriate PPE.

Materials and Equipment:

  • Electrochemical Cell: A divided or undivided glass cell with a platinum anode and cathode.

  • Power Supply: A potentiostat/galvanostat for controlled potential or constant current electrolysis.

  • Reagents:

    • γ-Phenylthio-γ-butyrolactone derivative[9]

    • Triethylamine trihydrofluoride (Et₃N·3HF)

    • Acetonitrile (MeCN), anhydrous

  • Ultrasonication Bath (Optional): Can improve reaction efficiency in some cases[9].

Procedure:

  • Cell Setup: Set up the electrochemical cell with the platinum electrodes.

  • Electrolyte Preparation: In a separate flask, prepare the electrolyte solution by dissolving the γ-phenylthio-γ-butyrolactone derivative and Et₃N·3HF in anhydrous acetonitrile.

  • Electrolysis: Transfer the electrolyte solution to the electrochemical cell. If using, place the cell in an ultrasonication bath. Conduct the electrolysis at a constant potential slightly higher than the oxidation potential of the substrate[9]. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding 4-fluorinated product[9].

Selective_ECF_Workflow start Start prep Prepare Electrolyte: Substrate + Et₃N·3HF in Acetonitrile start->prep electrolysis Constant Potential Electrolysis (Pt Anode) prep->electrolysis monitoring Monitor Reaction (TLC, GC) electrolysis->monitoring monitoring->electrolysis Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Fluorinated Butyrolactone purification->product

Caption: Workflow for selective electrochemical fluorination of a butyrolactone derivative.

Data Presentation: Key Parameters and Their Influence

The success of electrochemical fluorination is highly dependent on a number of experimental parameters. The following table summarizes their general effects on the reaction outcome.

ParameterInfluence on ReactionRationale & Causality
Current Density / Cell Voltage Affects reaction rate, selectivity, and product distribution.Higher voltages can lead to over-fluorination, C-C bond cleavage, and polymerization. For selective fluorinations, a potential just above the substrate's oxidation potential is optimal[9].
Substrate Concentration Impacts yield and current efficiency.Higher concentrations can sometimes lead to polymerization or passivation of the electrode surface.
Electrolyte Composition Crucial for conductivity, fluoride availability, and selectivity.The choice of fluoride salt and solvent determines the nucleophilicity of the fluoride ion and can influence the reaction pathway[9][10].
Temperature Affects reaction rate, solubility, and electrolyte stability.Lower temperatures are often used in the Simons process to minimize substrate volatility and side reactions.
Electrode Material Determines the overpotential for fluorine evolution and can influence the reaction mechanism.Nickel is the material of choice for the Simons process due to the formation of a passivating nickel fluoride layer. Platinum and carbon are common for selective fluorinations[5][8].
Water Content Extremely critical, especially in the Simons process.Water can be oxidized to form highly reactive and explosive species like oxygen difluoride. Anhydrous conditions are essential for safety and efficiency[5].

Characterization of Fluorinated Butyrolactones

Confirming the structure and purity of the synthesized fluorinated butyrolactones is a critical step. A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The most direct method for observing the incorporated fluorine atoms. Chemical shifts, coupling constants (¹⁹F-¹H, ¹⁹F-¹³C), and signal multiplicity provide definitive structural information.

    • ¹H and ¹³C NMR: The presence of fluorine will cause characteristic splitting patterns and shifts in the signals of nearby protons and carbons.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight of the product and to assess its purity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The C-F bond gives rise to strong absorption bands in the region of 1000-1400 cm⁻¹, providing evidence of successful fluorination.

Conclusion and Future Outlook

Electrochemical fluorination offers a compelling suite of tools for the synthesis of fluorinated butyrolactone derivatives, from perfluorinated analogs via the Simons process to selectively fluorinated compounds through modern electrosynthetic methods. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the development of even more selective, efficient, and safer electrochemical fluorination protocols will be a key area of research. Advances in reactor design, such as the use of flow chemistry, may further enhance the safety and scalability of these powerful transformations[6].

References

  • An Electrochemical Approach to Directed Fluorin
  • Electrochemical fluorin
  • Gamma-Butyrolactone:an industrial solvent - ChemicalBook. ChemicalBook.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. PMC.
  • Safer fluorination process developed using flow electrochemistry - Chemistry World. Chemistry World.
  • The mechanism of electrochemical fluorination/radiofluorination... - ResearchGate.
  • The chemical interconversion of GHB and GBL: forensic issues and implic
  • Electrochemical Introduction of Fluorine. Thieme.
  • Fluorine in drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. PMC.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - MDPI. MDPI.
  • Electrochemical Fluorination of (Arylthio)methyl Carboxylates and γ-Phenylthio-γ-butyrolactone Derivative - ResearchGate.
  • Fluorine Safety - Purdue University. Purdue University.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of Wisconsin-Madison.
  • SELECTIVE ELECTROCHEMICAL FLUORINATIONS - Electrosynthesis Company. Electrosynthesis Company.
  • Biologically active compounds containing γ‐butyrolactam cores - ResearchGate.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • Fluorine in drug discovery: Role, design and case studies. Preprint.
  • An Electrochemical Approach to Directed Fluorin

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Method

Harnessing 3-fluorooxolan-2-one as a High-Performance Electrolyte Additive for Lithium-Ion Batteries

An Application Guide for Researchers Abstract The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries necessitates innovative electrolyte formulations. Standard carbonate-based elec...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries necessitates innovative electrolyte formulations. Standard carbonate-based electrolytes face challenges of electrochemical instability, particularly at the graphite anode, leading to continuous side reactions and capacity degradation. This guide details the application of 3-fluorooxolan-2-one, also known as 3-fluoro-gamma-butyrolactone (3F-GBL), as a functional electrolyte additive. By leveraging the unique properties of the fluorine substituent, 3F-GBL facilitates the formation of a robust and stable solid electrolyte interphase (SEI) on the anode. This document provides a deep dive into the underlying mechanism, comprehensive protocols for electrolyte preparation and electrochemical testing, and expected performance outcomes for researchers and scientists in the battery development field.

Introduction: The Imperative for Advanced Electrolyte Additives

The electrolyte is a critical component of a lithium-ion battery, governing ion transport, stability, and overall safety. Conventional electrolytes, typically a solution of a lithium salt like LiPF₆ in a mixture of cyclic and linear carbonates, are thermodynamically unstable at the low operating potential of graphite anodes[1]. This instability triggers a continuous process of reductive decomposition, forming a passivating layer known as the solid electrolyte interphase (SEI). An ideal SEI should be ionically conductive but electronically insulating, preventing further electrolyte degradation while allowing for efficient Li⁺ transport.

However, SEI layers formed from standard carbonate solvents are often non-uniform, grow continuously with cycling, and can crack during electrode volume changes, consuming active lithium and leading to impedance growth and capacity fade[2][3]. While solvents like γ-butyrolactone (GBL) offer attractive properties such as high dielectric constants, their direct use is often hindered by severe reactivity with graphite anodes, causing exfoliation and rapid cell failure[4].

Fluorination of electrolyte components has emerged as a powerful strategy to overcome these limitations[5]. The introduction of highly electronegative fluorine atoms can favorably alter the molecular properties of solvents and additives, enhancing their electrochemical stability and promoting the formation of a superior, LiF-rich SEI[5]. 3-fluorooxolan-2-one (3F-GBL) is a prime example of such a targeted molecular design, engineered to function as a potent SEI-forming additive.

Mechanism of Action: The Role of 3F-GBL in SEI Formation

The efficacy of 3F-GBL lies in its preferential reduction on the anode surface during the initial charging cycles, a critical phase known as "formation"[6]. The strong electron-withdrawing effect of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the 3F-GBL molecule compared to the bulk electrolyte solvents (e.g., ethylene carbonate).

This tailored electronic structure ensures that 3F-GBL is the first species to be reduced at the anode surface. Its electrochemical decomposition initiates the formation of a stable and compact SEI layer. A key feature of this process is the generation of a high concentration of lithium fluoride (LiF) within the SEI matrix.

Benefits of a LiF-rich SEI:

  • Excellent Stability: LiF is a wide-bandgap inorganic material that is highly stable and insoluble in the electrolyte, effectively suppressing further solvent decomposition.

  • Low Li⁺ Transport Impedance: The resulting SEI is thin and uniform, facilitating rapid lithium-ion diffusion.

  • Electronic Insulation: It effectively passivates the anode surface, preventing parasitic reactions that consume lithium inventory.

The controlled decomposition of 3F-GBL thus builds a protective interphase that significantly enhances the long-term cycling stability and Coulombic efficiency of the battery.

Caption: Mechanism of 3F-GBL in forming a stable, LiF-rich SEI on the graphite anode.

Experimental Protocols

These protocols provide a framework for evaluating 3F-GBL in a laboratory setting. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Formulation

Objective: To prepare a baseline electrolyte and a test electrolyte containing 3F-GBL.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)

  • Lithium Salt: Lithium hexafluorophosphate (LiPF₆)

  • Additive: 3-fluorooxolan-2-one (3F-GBL)

  • Volumetric flasks, magnetic stirrer, and stir bars

  • Precision balance (±0.1 mg)

Procedure:

  • Prepare Base Solvent: In the glovebox, mix EC and DMC in a 3:7 weight ratio. Ensure complete homogenization using a magnetic stirrer. This mixture serves as the base solvent.

  • Prepare Baseline Electrolyte (Control): Slowly add LiPF₆ to the EC/DMC solvent mixture while stirring to achieve a final concentration of 1.0 M. Stir until the salt is fully dissolved. Example: For 100 g of solution, this corresponds to dissolving the appropriate molar mass of LiPF₆ in the solvent blend.

  • Prepare Test Electrolyte (3F-GBL): a. Weigh a desired amount of the 1.0 M baseline electrolyte into a clean vial. b. Add 3F-GBL to the electrolyte to achieve the target concentration (typically 1-5% by weight). c. Stir the solution thoroughly until the additive is completely dissolved and the electrolyte is homogeneous.

  • Aging: Allow both electrolytes to sit for at least 24 hours before use to ensure stabilization.

Protocol 2: CR2032 Coin Half-Cell Assembly

Objective: To assemble a standard CR2032 coin cell for electrochemical testing of the prepared electrolytes. This protocol describes a graphite working electrode versus a lithium metal counter/reference electrode.

Materials:

  • Graphite anode (e.g., 14 mm diameter punch)

  • Lithium metal foil (e.g., 15 mm diameter punch)

  • Microporous separator (e.g., Celgard 2325, 16 mm diameter punch)

  • CR2032 coin cell components (casings, spacers, spring)

  • Prepared electrolytes (Baseline and Test)

  • Micropipette (20-200 µL range)

  • Crimping machine

Procedure: [7][8]

  • Place the bottom casing of the CR2032 cell into the crimper die.

  • Place the graphite anode into the center of the casing.

  • Using a micropipette, dispense ~20 µL of electrolyte onto the anode surface, ensuring it is fully wetted.

  • Carefully place the separator on top of the wetted anode.

  • Dispense another ~20 µL of electrolyte onto the separator.

  • Place the lithium metal disc onto the separator.

  • Add a stainless steel spacer on top of the lithium metal.

  • Place the spring on top of the spacer.

  • Carefully place the top casing (with gasket) over the stack.

  • Transfer the die to the crimping machine and apply consistent pressure to seal the cell.

  • Label the cell immediately with the electrolyte type and assembly date. Let the assembled cells rest for 12 hours to ensure complete electrolyte wetting of the electrode pores.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of the 3F-GBL additive through a series of standardized electrochemical tests.

Equipment:

  • Multi-channel battery cycler

  • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

  • Formation Cycling: [2][9]

    • Place the cells in the battery cycler at a constant temperature (e.g., 25 °C).

    • Cycle 1: Discharge (lithiate) the graphite anode at a C/20 rate to 0.005 V vs Li/Li⁺. Hold at 0.005 V until the current drops to < C/50. Then, charge (delithiate) at C/20 to 1.5 V.

    • Cycle 2-3: Repeat the process at a C/10 rate.

    • Rationale: The initial low-rate cycles are crucial for forming a stable and uniform SEI layer. The voltage plateau during the first discharge is indicative of electrolyte reduction.

  • Rate Capability Testing:

    • After formation, cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C), performing 5 cycles at each rate.

    • Finish with 5 cycles at C/5 to check for capacity recovery.

    • Rationale: This test evaluates the impedance of the SEI. A well-formed SEI from 3F-GBL should allow for better Li⁺ transport, resulting in superior performance at high rates.

  • Long-Term Cycling Performance:

    • Cycle the cells for an extended period (e.g., 100-500 cycles) at a moderate rate (e.g., 1C discharge / C/2 charge) within the standard voltage window (0.005 V to 1.5 V).

    • Monitor capacity retention and Coulombic efficiency (CE).

    • Rationale: This is the ultimate test of the SEI's stability. A higher and more stable CE, along with slower capacity fade, indicates a more effective passivation layer formed by 3F-GBL.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the EIS of the cells after the formation cycles and again after the long-term cycling test.

    • Typical frequency range: 100 kHz to 10 mHz with a 5 mV AC amplitude.

    • Rationale: The semi-circle in the high-to-mid frequency region of the Nyquist plot corresponds to the impedance of the SEI. Comparing the EIS data from the control and 3F-GBL cells will quantitatively demonstrate the formation of a less resistive SEI.

Caption: A typical experimental workflow for evaluating 3F-GBL as an electrolyte additive.

Expected Performance & Data Summary

The incorporation of 3F-GBL is expected to yield significant improvements in key performance metrics compared to a baseline electrolyte. The following table summarizes the anticipated outcomes based on the known effects of effective fluorinated additives.

Performance MetricBaseline Electrolyte (Control)Electrolyte with 3F-GBLRationale for Improvement
First Cycle Coulombic Efficiency Typically 80-90%>90%3F-GBL forms a more efficient SEI, consuming less active lithium during the initial formation cycle.
Capacity Retention (after 300 cycles @ 1C) <80%>90%The stable, LiF-rich SEI prevents continuous electrolyte decomposition, preserving the lithium inventory and electrode integrity.[5]
Rate Capability (Capacity at 2C vs C/5) ~70-80%>90%The thin and less resistive SEI facilitates faster Li-ion kinetics, enabling better performance at high charge/discharge rates.
SEI Impedance (Post-Formation) HigherLowerThe composition of the 3F-GBL-derived SEI is inherently less resistive to Li⁺ transport compared to a thick, organic-rich SEI.
High-Temperature Performance Prone to accelerated degradationImproved stabilityA stable SEI is crucial for mitigating parasitic reactions that are exacerbated at elevated temperatures. Fluorinated electrolytes often show better thermal safety.[5]

References

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry (RSC Publishing).
  • Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. (2020-10-06). National Institutes of Health.
  • Fluorine chemistry in lithium-ion and sodium-ion batteries. (2023-11-08). OAE Publishing Inc.
  • Experimental study on the efficiency of dodecafluoro-2-methylpentan-3-one on suppressing lithium-ion battery fires. PubMed Central.
  • Synthesis and Fluorescence Properties of 2-Aryl-3-hydroxyquinolones, a New Class of Dyes Displaying Dual Fluorescence. (2025-08-06). ResearchGate.
  • Optimizing 3 electrode coin cell testing setup and troubleshooting errors from a new battery testing setup. (2024-12-09). Studenter i forsknings- og innovasjonsprosjekt.
  • (PDF) Electrochemical stability of lithium-ion battery electrolytes. (2022-11-15). ResearchGate.
  • Electrochemical Stability and Ionic Conductivity of AlF3 Containing Lithium Borate Glasses: Fluorine Effect, Strength or Weaknes. RUN.
  • Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012-08-02). National Institutes of Health.
  • The Efficiency of Dodecafluoro-2-Methylpentan-3-One on Suppressing the Lithium Ion Battery Fire | Request PDF. (2025-08-10). ResearchGate.
  • US9553301B2 - High capacity lithium ion battery formation protocol and corresponding .... Google Patents.
  • (PDF) Electrochemical Stability and Ionic Conductivity of AlF 3 Containing Lithium Borate Glasses: Fluorine Effect, Strength or Weakness?. (2025-08-09). ResearchGate.
  • Standardization of Coin-Cell Assembly, Electrochemical Testing, and. OSTI.
  • Lithium-Iron (III) Fluoride Battery with Double Surface Protection. ResearchGate.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023-11-25). MDPI.
  • SEI Growth Impacts of Lamination, Formation and Cycling in Lithium Ion Batteries. MDPI.
  • Test procedure for coin cells. | Download Table. ResearchGate.
  • High-Performance LiF@C-Coated FeF3·0.33H2O Lithium-Ion Batteries with an Ionic Liquid Electrolyte. (2021-12-22). National Institutes of Health.
  • Lithium-ion battery cell formation: status and future directions towards a knowledge-based process design. (2024-02-13). Energy & Environmental Science (RSC Publishing).
  • Comparative Studies of the Electrochemical and Thermal Stability of 2:% Composite Electrolytes for Lithium Battery Using Two Typ. OSTI.GOV.
  • Hazard Analysis for Various Lithium Batteries. FAA Fire Safety.
  • Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. | Request PDF. (2026-01-14). ResearchGate.
  • Carbonate Free Electrolyte for Lithium Ion Batteries Containing γ-Butyrolactone and Methyl Butyrate. (2015-03-07). DigitalCommons@URI.
  • Lithium Battery Safety. Princeton EHS.
  • (PDF) ChemInform Abstract: The State of Understanding of the Lithium-Ion-Battery Graphite Solid Electrolyte Interphase (SEI) and Its Relationship to Formation Cycling. (2025-08-07). ResearchGate.
  • Bifunctional Electrolytes for Lithium-ion Batteries. Department of Energy.
  • Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives | Request PDF. (2025-08-09). ResearchGate.
  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI.
  • γ-Butyrolactone. Wikipedia.
  • A Method development and complete validation of coin half-cell test procedure. Diva-Portal.org.
  • rsc.li/chemical-science Chemical Science. (2022-04-20).
  • Operational principle of SEI formation in a C/LiCoO 2 lithium ion.... ResearchGate.

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Technical Notes & Optimization

Troubleshooting

optimizing enolate formation for lactone fluorination

Technical Support Center: -Fluorination of Lactones Current Status: [🟢 ONLINE] Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Queue: Open Welcome to the Lactone Fluorination Support Hub You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


-Fluorination of Lactones 

Current Status: [🟢 ONLINE] Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Queue: Open

Welcome to the Lactone Fluorination Support Hub

You are likely here because your lactone ring opened, your yield is low, or you are struggling with inseparable mixtures of mono- and di-fluorinated products. This guide treats your synthesis as a debuggable system. We move beyond "mix and pray" to deterministic control of the enolate intermediate.

Module 1: The Hardware (Reagent Selection)

Before running the protocol, verify your "hardware" compatibility. The choice of base and fluorinating agent is the primary determinant of ring stability.

Component 1: The Base

User Question: "Can I just use LDA? It's what we have in the fridge."

Support Answer: For lactones, Lithium Hexamethyldisilazide (LiHMDS) is the superior choice over LDA.

  • The Bug: LDA is less bulky and more nucleophilic. It frequently attacks the lactone carbonyl (nucleophilic acyl substitution), leading to ring opening and amide formation.

  • The Fix: LiHMDS is sterically encumbered and less nucleophilic (pK

    
     ~26 vs LDA ~36), making it kinetically selective for proton abstraction over carbonyl attack.
    
ParameterLDA (Lithium Diisopropylamide)LiHMDS (Lithium Hexamethyldisilazide)Recommendation
pK

(Conjugate Acid)
~36~26LiHMDS (Safer)
Nucleophilicity ModerateLowLiHMDS
Risk of Ring Opening HighLowLiHMDS
Thermal Stability Unstable > 0°CStable at RTLiHMDS
Component 2: The Fluorinating Agent

User Question: "Should I use Selectfluor or NFSI?"

Support Answer: Use


-Fluorobenzenesulfonimide (NFSI) .[1][2][3]
  • The Logic: Selectfluor is a salt (BF

    
     or OTf
    
    
    
    ). It requires polar solvents like Acetonitrile (MeCN) for solubility. MeCN is often incompatible with strong lithium bases at -78°C due to deprotonation of the solvent itself (forming the cyanomethyl anion).
  • The Standard: NFSI is soluble in THF and Toluene, compatible with the cryogenic conditions required for unstable lactone enolates.

Module 2: The Protocol (Standard Operating Procedure)

Workflow Visualization The following diagram outlines the critical path for successful mono-fluorination.

LactoneFluorination Start Lactone Substrate Dry Drying (azeotrope) Start->Dry Remove H2O Enolization Enolization (LiHMDS, -78°C, THF) Dry->Enolization Strictly Anhydrous Enolate Li-Enolate (Kinetic Intermediate) Enolization->Enolate Deprotonation RingOpen Ring Opening (Amide/Acid) Enolization->RingOpen If Base Nucleophilic Fluorination Electrophilic Trap (NFSI, -78°C) Enolate->Fluorination SN2 Attack on F Quench Acidic Quench (Sat. NH4Cl or AcOH) Fluorination->Quench Stop Reaction DiFluoro Di-Fluorination Fluorination->DiFluoro If Proton Transfer Product α-Fluoro Lactone Quench->Product

Figure 1: Critical path workflow for electrophilic


-fluorination of lactones.
Step-by-Step SOP
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (freshly distilled or from a solvent system).

  • Base Addition: Add LiHMDS (1.1 equiv, 1.0 M in THF) and cool to -78°C .

    • Note: Do not allow the temperature to rise. Lactone enolates are prone to retro-Claisen decomposition or elimination at higher temperatures.

  • Enolization: Add the lactone (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Wait Time: Stir for 45–60 minutes at -78°C.

    • Why: You must ensure complete conversion to the enolate. Any remaining starting material can act as a proton source later, catalyzing di-fluorination (see Troubleshooting).

  • Fluorination: Dissolve NFSI (1.2–1.5 equiv) in THF and add it dropwise to the enolate.

    • Optimization: For maximum suppression of di-fluorination, use Inverse Addition (cannulate the enolate solution into a cold solution of NFSI).

  • Quench: After 1–2 hours at -78°C, quench while cold with saturated aqueous NH

    
    Cl or dilute acetic acid.
    
    • Critical: Never warm to RT before quenching. The intermediate is reactive.[4][5][6]

Module 3: Troubleshooting (The "Help Desk")

Ticket #001: "My lactone ring opened."

Diagnosis: Nucleophilic attack on the carbonyl.[4] Root Cause:

  • Base was too nucleophilic (e.g., LDA, BuLi).

  • Temperature was too high (allowing the thermodynamic pathway of nucleophilic attack to compete with kinetic deprotonation).

  • Quench was basic (hydroxide generation).

The Fix:

  • Switch to LiHMDS .

  • Ensure internal temperature probe reads <-70°C during base addition.

  • Add HMPA: Adding HMPA (or DMPU) as a co-solvent can increase the reactivity of the base (making deprotonation faster) without increasing nucleophilicity, favoring enolization over addition.

Ticket #002: "I have a mixture of mono- and di-fluorinated products."

Diagnosis: Proton Transfer / "Internal Return." Mechanism: The


-fluoro lactone product is more acidic  than the starting lactone (due to the inductive effect of Fluorine).


If the reaction mixture contains both unreacted enolate and formed product, the enolate will steal a proton from the product. The resulting product-enolate then reacts with NFSI again to form the di-fluoro species.

The Fix:

  • Inverse Addition (Gold Standard): Transfer the enolate solution slowly into a solution of excess NFSI. This ensures that as soon as the enolate sees the oxidant, it reacts. The concentration of "Product" in the presence of "Enolate" is minimized.

  • Excess Fluorinating Agent: Use 1.5–2.0 equiv of NFSI to ensure rapid trapping.

Ticket #003: "Low yield / Recovery of starting material."

Diagnosis: Incomplete Enolization or Moisture. Root Cause:

  • Adventitious Water: Water kills the base immediately.

  • Slow Deprotonation: LiHMDS is bulky; if the lactone is sterically hindered, 1 hour at -78°C might not be enough.

The Fix:

  • Titrate your Base: Commercial LiHMDS can degrade. Titrate against menthol/phenanthroline.

  • Raise Temp (Cautiously): If starting material is recovered, try enolizing at -40°C for 30 mins, then cooling back to -78°C before adding NFSI. (Only if ring opening is not observed).

Module 4: Decision Tree Logic

Use this logic flow to determine your next optimization step.

TroubleshootingTree Problem Identify Issue RingOpen Ring Opened? Problem->RingOpen DiFluoro Di-Fluorinated? Problem->DiFluoro LowYield Low Yield? Problem->LowYield BaseCheck Using LDA? RingOpen->BaseCheck InvAdd Try Inverse Addition (Enolate -> NFSI) DiFluoro->InvAdd DryCheck Check Moisture/Solvent LowYield->DryCheck SwitchLiHMDS Switch to LiHMDS BaseCheck->SwitchLiHMDS Yes CheckTemp Temp > -78°C? BaseCheck->CheckTemp No StrictCryo Maintain -78°C CheckTemp->StrictCryo Yes TimeCheck Increase Enolization Time DryCheck->TimeCheck

Figure 2: Troubleshooting decision tree for lactone fluorination failures.

References

  • Mechanism of Electrophilic Fluorin

    
    -Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations." Synlett, 1991 , 1991(03), 187–189.
    
    
  • Enolate Stability and Base Selection: Cahard, D.; Xu, X.; Couve-Bonnaire, S.; Pannecoucke, X. "Electrophilic Fluorination of Enolates: A Comprehensive Review." Chem. Soc. Rev., 2010 , 39, 558–568.

  • Asymmetric Fluorination (Advanced Context): Hamashima, Y.; Yagi, K.; Takano, H.; Tamás, L.; Sodeoka, M. "Catalytic Enantioselective Fluorination of Oxindoles." J. Am. Chem. Soc., 2002 , 124(49), 14530–14531.

  • Troubleshooting Polyfluorination (Proton Transfer): Rozen, S. "Selective Fluorination of Organic Compounds." Eur. J. Org. Chem., 2005 , 2005(12), 2433–2447.

Sources

Optimization

Technical Support Center: Storage Stability of 2-Fluoro-4-Butanolide

Welcome to the technical support center for 2-fluoro-4-butanolide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-fluoro-4-butanolide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find comprehensive information, troubleshooting advice, and frequently asked questions regarding the storage and stability of 2-fluoro-4-butanolide under an inert atmosphere. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-fluoro-4-butanolide.

Q1: What is the recommended storage procedure for 2-fluoro-4-butanolide to ensure long-term stability?

To ensure the long-term stability of 2-fluoro-4-butanolide, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] This minimizes exposure to oxygen and moisture, which can contribute to degradation.[1][2] For optimal preservation, storage in a freezer at -20°C or below is recommended.[2] The container should be opaque or stored in a dark place to prevent light-induced degradation.[2]

Q2: What is the expected shelf-life of 2-fluoro-4-butanolide under these conditions?
Q3: What are the visual or physical signs of 2-fluoro-4-butanolide degradation?

Initial signs of degradation may not be visually apparent. However, significant degradation could potentially lead to a change in color, the development of an unusual odor, or an increase in viscosity. The most reliable method for detecting degradation is through analytical techniques such as NMR, GC-MS, or HPLC.

Q4: Is 2-fluoro-4-butanolide sensitive to moisture?

Yes, like its parent compound γ-butyrolactone, 2-fluoro-4-butanolide is hygroscopic and susceptible to hydrolysis.[4][5] The presence of water can lead to the opening of the lactone ring to form 2-fluoro-4-hydroxybutyric acid. Therefore, it is critical to store it in a dry environment, with a relative humidity of less than 60% recommended for fluorinated intermediates.[2] The use of desiccants in the storage container can help maintain a low-humidity environment.[2]

Q5: Why is an inert atmosphere necessary for storing 2-fluoro-4-butanolide?

An inert atmosphere, created by replacing air with gases like nitrogen or argon, prevents oxidation and other reactions with atmospheric components.[1] For sensitive compounds like fluorinated intermediates, this is a critical step to prevent the formation of unwanted by-products and preserve the compound's stability.[1][2]

II. Troubleshooting Guide

This section provides in-depth guidance for specific issues you may encounter during your experiments.

Scenario 1: My analytical data (NMR, GC-MS) shows unexpected peaks after storing 2-fluoro-4-butanolide. What could be the cause?

Possible Cause 1: Hydrolysis

  • Explanation: The most likely cause of new peaks is the hydrolysis of the lactone ring due to moisture contamination. This would result in the formation of 2-fluoro-4-hydroxybutyric acid.

  • Troubleshooting Steps:

    • Verify Water Content: If possible, perform a Karl Fischer titration to determine the water content of your sample.

    • Analytical Confirmation:

      • ¹H NMR: Look for the disappearance of the characteristic lactone protons and the appearance of new signals corresponding to the open-chain hydroxy acid. The carboxylic acid proton may be broad and downfield.

      • ¹⁹F NMR: The fluorine signal of the degradation product will likely have a different chemical shift compared to the parent compound.

      • GC-MS: Derivatization of the sample (e.g., silylation) may be necessary to analyze the less volatile hydroxy acid. Look for a new peak with a mass spectrum consistent with the derivatized 2-fluoro-4-hydroxybutyric acid.

    • Preventative Measures: Ensure all storage containers are thoroughly dried before use. Handle the compound in a glovebox or under a stream of dry inert gas. Use anhydrous solvents for all your reactions.

Possible Cause 2: Thermal Decomposition

  • Explanation: Although stable at recommended storage temperatures, prolonged exposure to higher temperatures can lead to decomposition. The C-F bond is generally strong, but the overall molecule can undergo elimination or rearrangement reactions.[6] Thermal decomposition of fluorinated compounds can generate hazardous substances like hydrogen fluoride.[7]

  • Troubleshooting Steps:

    • Review Storage History: Check the temperature logs of the storage unit to ensure there have been no excursions from the recommended temperature.

    • Analytical Investigation:

      • GC-MS: This is the most effective tool to identify volatile decomposition products.

      • Headspace Analysis: If thermal decomposition is suspected, analyzing the headspace of the sample vial by GC-MS can help identify volatile breakdown products.

    • Preventative Measures: Strictly adhere to the recommended storage temperatures.[8] Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

Scenario 2: I am observing poor reproducibility in my experiments using 2-fluoro-4-butanolide from a previously opened bottle.

Possible Cause: Inconsistent Purity due to Improper Handling

  • Explanation: Each time the container is opened, there is a risk of introducing atmospheric moisture and oxygen, leading to gradual degradation. This can result in a decrease in the actual concentration of the active compound and an increase in impurities, affecting reaction kinetics and yields.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Poor Reproducibility start Poor Experimental Reproducibility Observed check_purity Re-analyze Purity of Stored Compound (HPLC, GC, NMR) start->check_purity compare_data Compare with Initial Certificate of Analysis check_purity->compare_data is_pure Is Purity within Acceptable Limits? compare_data->is_pure new_aliquot Use a Fresh, Unopened Aliquot is_pure->new_aliquot Yes purify Consider Re-purification (e.g., Distillation) is_pure->purify No end_good Problem Resolved new_aliquot->end_good purify->new_aliquot discard Discard and Procure New Batch purify->discard If purification is not feasible end_bad Problem Persists: Investigate Other Experimental Variables discard->end_bad

    Caption: Troubleshooting workflow for poor experimental reproducibility.

  • Preventative Measures:

    • Aliquoting: Upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Proper Sealing: Use vials with high-quality septa or screw caps with PTFE liners to ensure a tight seal.

    • Record Keeping: Maintain a log for each vial, noting the date it was first opened and any subsequent uses.

III. Experimental Protocols

Protocol 1: Standardized Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of 2-fluoro-4-butanolide.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL (split injection).

  • Sample Preparation:

    • Prepare a stock solution of 2-fluoro-4-butanolide in a high-purity solvent (e.g., anhydrous acetonitrile or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve if quantitative analysis is required.

  • Data Analysis:

    • Determine the area percent of the main peak to estimate purity.

    • Identify any new peaks that appear over time, which may indicate degradation products.

Protocol 2: Workflow for Repackaging and Aliquoting

To maintain the integrity of a bulk container of 2-fluoro-4-butanolide.

G Workflow for Repackaging and Aliquoting start Receive Bulk Container prepare_env Prepare Inert Atmosphere Environment (Glovebox or Schlenk Line) start->prepare_env prepare_vials Oven-Dry and Cool Small Vials with Septa Caps under Vacuum prepare_env->prepare_vials transfer Transfer Bulk Liquid to a Dry, Inert Gas-Flushed Flask prepare_vials->transfer aliquot Dispense into Pre-prepared Vials using a Syringe transfer->aliquot backfill Backfill Headspace of Each Vial with Inert Gas aliquot->backfill seal Immediately Seal Vials Tightly backfill->seal label Label Each Vial with Compound Name, Lot Number, Concentration, and Date seal->label store Store Aliquoted Vials at ≤ -20°C in the Dark label->store end Aliquoting Complete store->end

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

3-Fluorodihydrofuran-2(3H)-one: Proper Disposal &amp; Handling Procedures

[1][2][3][4][5][6][7] Executive Safety Summary (Immediate Action) 3-fluorodihydrofuran-2(3H)-one (also known as -fluoro- -butyrolactone) presents a dual hazard profile: it is a halogenated organic compound and a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Safety Summary (Immediate Action)

3-fluorodihydrofuran-2(3H)-one (also known as


-fluoro-

-butyrolactone) presents a dual hazard profile: it is a halogenated organic compound and a reactive lactone .[1] Improper disposal can lead to the release of hydrofluoric acid (HF) during incineration if not properly tagged, or uncontrolled hydrolysis if mixed with incompatible aqueous bases.
Parameter Critical Data
CAS Number 112624-97-8 (verify specific isomer; often synthesized in-situ)
Primary Hazard Halogenated Organic .[1] Potential HF release upon thermal decomposition.
Waste Stream High-Halogen Organic Waste (Do NOT mix with general organics).[1]
Container Glass or HDPE only.[1] NO METAL (corrosion risk from trace HF).
Incompatibility Strong bases (rapid hydrolysis), Oxidizers, Reducing agents.[1]

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactivity. It is not merely a solvent; it is a functionalized intermediate.

  • The Fluorine Factor: Unlike standard

    
    -butyrolactone, the presence of the fluorine atom at the 
    
    
    
    -position increases the compound's stability against oxidation but makes it a source of fluoride ions upon decomposition.[1] Standard incinerators lacking scrubbers cannot handle this; it must be flagged as halogenated to prevent damage to facility infrastructure and release of toxic HF gas.
  • The Lactone Ring: The cyclic ester (lactone) is susceptible to nucleophilic attack. Mixing this waste with strong bases (e.g., waste NaOH or KOH solutions) will cause exothermic ring-opening hydrolysis. While not explosive, this generates heat and changes the pH of the waste container, potentially pressurizing it.[1]

Disposal Procedures: Step-by-Step

Scenario A: Disposal of Pure Substance (Expired/Unused)

Do not quench or hydrolyze pure material. The safest disposal method is incineration by a licensed facility equipped for halogens.

  • Segregation: Isolate the bottle. Do not pour into the "General Organic Solvent" carboy.

  • Primary Container: Ensure the cap is a chemically resistant polymer (phenolic or polypropylene) with a PTFE liner.

    • Why: Over time, trace hydrolysis can generate acidity that corrodes metal caps or degrades non-fluorinated liners.

  • Secondary Containment: Place the sealed primary container inside a clear, sealable polyethylene bag (Ziploc type) to contain any potential weeping or breakage.

  • Labeling: Apply a hazardous waste label with the following specific notations:

    • Constituents: "3-fluorodihydrofuran-2(3H)-one (95%+)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Critical Note: Write "HALOGENATED - CONTAINS FLUORINE" in bold.

Scenario B: Disposal of Reaction Mixtures (Crude Waste)

If the compound is dissolved in a solvent or part of a reaction mass:

  • Solvent Compatibility Check:

    • If solvent is Halogenated (DCM, Chloroform): Combine into the Halogenated Waste stream.

    • If solvent is Non-Halogenated (Ethyl Acetate, Hexane): You must still dispose of the entire mixture as Halogenated Waste .

    • Scientific Logic: Diluting a halogenated compound does not remove the requirement for specialized incineration. Introducing halogens into a non-halogenated stream (often used for fuel blending) is a serious regulatory violation (RCRA) and safety hazard.

  • pH Stabilization:

    • Check the pH of the mixture. If the reaction was basic, neutralize to pH 6-8 using dilute HCl or H2SO4 before bottling.

    • Why: Leaving the mixture basic promotes uncontrolled hydrolysis in the waste drum, leading to heat generation and sludge formation.

  • Filtration: Remove any solid drying agents (MgSO4, Na2SO4) via filtration before pouring into the waste carboy. Solids contaminated with this lactone should be bagged separately as Solid Hazardous Waste .

Operational Workflow (Decision Matrix)

The following diagram outlines the decision logic for disposing of 3-fluorodihydrofuran-2(3H)-one to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 3-fluorodihydrofuran-2(3H)-one StateCheck Is the material Pure or a Mixture? Start->StateCheck Pure PURE SUBSTANCE StateCheck->Pure Mixture REACTION MIXTURE StateCheck->Mixture ContainerCheck Check Container Integrity (Glass/HDPE Only) Pure->ContainerCheck LabelPure Label: 'High Halogen Content' Do Not Bulking ContainerCheck->LabelPure Final Ship for Incineration (Requires Scrubber) LabelPure->Final pHCheck Check pH Mixture->pHCheck Neutralize Neutralize to pH 7 (Prevent Hydrolysis) pHCheck->Neutralize Basic/Acidic SolventCheck Solvent Type? pHCheck->SolventCheck Neutral Neutralize->SolventCheck HaloStream Segregate into HALOGENATED Waste Stream SolventCheck->HaloStream DCM/Chloroform SolventCheck->HaloStream Ethyl Acetate/Methanol (Cross-Contaminated) NonHaloWarning STOP: Do NOT use Non-Halo Stream SolventCheck->NonHaloWarning If User Attempts Non-Halo Disposal HaloStream->Final

Figure 1: Decision tree for the safe segregation and disposal of fluorinated lactone waste.

Regulatory & Compliance (RCRA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Waste Codes:

    • While 3-fluorodihydrofuran-2(3H)-one is not explicitly P-listed or U-listed, it defaults to D001 (Ignitable) if the flash point is <60°C (unlikely but possible in mixtures) or simply Hazardous Waste due to toxicity.[1]

    • F-Codes: If spent halogenated solvents (Methylene Chloride, etc.) are present in the mixture, the waste carries F001 or F002 codes.

  • Halogen Content Limit: Most fuel-blending programs accept <1000 ppm halogens. This compound is ~18% fluorine by weight. It exceeds limits for standard fuel blending and must go to a dedicated hazardous waste incinerator.

Emergency Procedures

Spills (Benchtop < 50mL)
  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a non-reactive absorbent (Vermiculite or Universal Absorbent Pads). Do not use paper towels if the material is hot or mixed with oxidizers.

  • Clean: Wipe the area with soap and water. Place all cleanup materials into a bag labeled "Debris contaminated with Fluorinated Organics."

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. If redness persists, seek medical attention. Note: Unlike pure HF, this compound does not require Calcium Gluconate gel immediately unless decomposition has occurred, but medical evaluation is prudent.[1]

  • Eye Contact: Rinse immediately for 15 minutes.[4][5] Consult an ophthalmologist.

References

  • United States Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Mission Rubber Company. (2025).[5][7] FKM Chemical Resistance Guide (Fluorinated Polymer Compatibility).[8] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Fluorodihydrofuran-2(3H)-one

[1] -fluoro- -butyrolactone) CAS: 1123-85-9 (Isomer specific) / General Fluorolactones[1] Executive Safety Summary Do not treat this merely as a solvent. While structurally related to -butyrolactone (GBL), the -fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-fluoro-

-butyrolactone) CAS: 1123-85-9 (Isomer specific) / General Fluorolactones[1]

Executive Safety Summary

Do not treat this merely as a solvent. While structurally related to


-butyrolactone (GBL), the 

-fluorine substitution alters its electronic properties, potentially increasing its reactivity as an alkylating agent and its lipophilicity (skin absorption potential).

Core Hazards:

  • Lactone Ring Strain: High potential for ring-opening alkylation of proteins (sensitization risk).[1]

  • Fluorine Content: While stable under ambient conditions, thermal decomposition or hydrolysis under extreme pH can liberate Hydrogen Fluoride (HF).[1]

  • Optical Toxicity: High risk of irreversible corneal damage (standard for lactones).[1]

Risk Assessment & PPE Matrix

As a Senior Scientist, I do not recommend standard "exam gloves" for anything beyond incidental touch.[1] The polarity of this lactone allows it to permeate thin nitrile rapidly.[1]

PPE Selection Criteria (The "Why" behind the "What")
PPE CategoryRecommendationTechnical Rationale
Hand Protection (Primary) Silver Shield® (Laminate) or Butyl Rubber Permeation Dynamics: Lactones swell and permeate nitrile.[1] Standard 4-mil nitrile offers <15 mins protection.[1] Laminate films provide >480 mins breakthrough time.[1]
Hand Protection (Dexterity) Double Nitrile (Disposable) Only for low-volume (<5mL) transfers.[1] The outer glove acts as a sacrificial layer; the inner glove is the last line of defense. Change immediately upon splash.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Lactones can cause corneal opacity.[1] Goggles seal the eyes from vapors and splashes.[1]
Respiratory Fume Hood (Required) Engineering Control: Do not rely on respirators.[1] Use a certified fume hood with a face velocity of 80–100 fpm.[1]
Body Protection Nomex/Cotton Lab Coat Synthetic blends (polyester) can melt into skin if the solvent ignites.[1]

Operational Protocols: Self-Validating Systems

A "Self-Validating System" means the workflow forces you to check safety before the hazard is introduced.[1]

Protocol A: Safe Handling Workflow

Use this logic flow for all synthesis or transfer operations.

SafeHandling Start Start: Chemical Retrieval CheckGloves Validation 1: Glove Integrity Check (Inflation Test) Start->CheckGloves CheckGloves->Start Fail (Discard) HoodCheck Validation 2: Hood Flow Check (Kimwipe Test) CheckGloves->HoodCheck Pass HoodCheck->HoodCheck Fail (Adjust Baffle) Donning Don PPE: Laminate Liner + Nitrile Outer HoodCheck->Donning Pass Handling Active Handling: Keep < 6 inches from sash Donning->Handling WasteSeg Waste Segregation: Halogenated Stream Handling->WasteSeg

Figure 1: The operational workflow enforces two "hard stops" (Validation 1 & 2) before the chemical is opened.

Protocol B: Transfer Methodology
  • The "Dry Run": Before uncapping the 3-fluorodihydrofuran-2(3H)-one, practice the transfer with empty syringes/pipettes to ensure your hands can move freely in the hood without knocking over the receiver flask.[1]

  • Double Containment: Place the reagent bottle inside a secondary polyethylene tray. If the bottle breaks, the tray catches the fluorinated solvent, preventing it from reaching the hood airfoil (epoxy resin).

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the syringe/bottle) and your non-dominant hand "clean" (touching the sash, notebook, or equipment knobs).

Emergency Response Logic

In the event of exposure, speed is critical, but correct action is vital. Water is the universal decontamination agent here, but for fluorinated compounds, we monitor for delayed pain (indicative of HF, though unlikely from the lactone itself unless decomposed).

EmergencyResponse Accident Exposure / Spill TypeCheck Identify Type Accident->TypeCheck Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye Spill Spill (>50mL) TypeCheck->Spill ActionSkin 1. Peel off gloves (do not roll) 2. Flush water 15 min 3. Apply Calcium Gluconate (Precautionary) Skin->ActionSkin ActionEye 1. Force eyelids open 2. Eye wash station (15 min) 3. Seek ER immediately Eye->ActionEye ActionSpill 1. Evacuate Lab 2. Do NOT clean alone 3. Call EHS Spill->ActionSpill

Figure 2: Decision tree for immediate incident response. Note the precautionary use of Calcium Gluconate gel if HF hydrolysis is suspected.

Disposal & Waste Management

Crucial Distinction: This is a Halogenated Solvent .[1] Do not mix with standard organic waste (Acetone/Hexane).[1]

  • Segregation: Use a dedicated waste container labeled "Halogenated Organics."[1]

  • Compatibility: Ensure the waste container is High-Density Polyethylene (HDPE).[1] Avoid glass if possible to prevent breakage, though glass is chemically compatible.[1]

  • Labeling: Explicitly list "Fluorinated Lactone" on the tag. Waste contractors need to know about the fluorine content to scrub their incinerator flue gases properly.[1]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 136829, 3-Fluorodihydrofuran-2(3H)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Management of Halogenated Solvent Waste (F-List). Retrieved from [Link]

Sources

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